5-Methyl-1H-imidazole-4-carbaldehyde
Overview
Description
5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O It is a derivative of imidazole, featuring a methyl group at the 5-position and an aldehyde group at the 4-position
Mechanism of Action
Target of Action
5-Methyl-1H-imidazole-4-carbaldehyde, also known as 4-Methyl-1H-imidazole-5-carbaldehyde, is a versatile compound used in various chemical reactions It is known to be used in the synthesis of several complex molecules, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
For instance, it is used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) .
Biochemical Pathways
Given its role in the synthesis of complex molecules, it can be inferred that it may influence various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It is soluble in water, which could potentially influence its bioavailability .
Result of Action
Given its role in the synthesis of complex molecules, it can be inferred that its effects at the molecular and cellular level would be dependent on the specific context of its use .
Action Environment
It is known to be air sensitive, suggesting that exposure to air could potentially influence its stability .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of imidazole-based compounds. For instance, it is used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) . These interactions are crucial for the formation of metal-organic frameworks and other complex structures.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, it can impact metabolic pathways by interacting with enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s aldehyde group allows it to form Schiff bases with amines, which can lead to the formation of stable complexes with proteins and other biomolecules . These interactions can result in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be air-sensitive and should be stored in a dark, dry place to maintain its stability . Over time, it may degrade, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant changes in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects within cells and how it can be utilized in targeted biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of appropriate precursors under controlled conditions to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-Methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-Methyl-1H-imidazole-4-methanol.
Substitution: Depending on the substituents, various substituted imidazole derivatives can be formed.
Scientific Research Applications
5-Methyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 4-Imidazolecarboxaldehyde
- 5-Methylimidazole-4-carboxaldehyde
Comparison: 5-Methyl-1H-imidazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
5-methyl-1H-imidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWCSNCNHSEXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383814 | |
Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-53-1 | |
Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methyl-1H-imidazole-5-carbaldehyde of interest in medicinal chemistry?
A1: 4-Methyl-1H-imidazole-5-carbaldehyde, also known as 5-Methyl-1H-imidazole-4-carbaldehyde, is a valuable building block in medicinal chemistry due to the presence of the imidazole ring. Imidazole is a common heterocyclic fragment found in many biologically active molecules []. The aldehyde group on the molecule allows for various chemical modifications, making it a versatile starting material for synthesizing a diverse library of compounds with potential biological activities.
Q2: What modifications to 4-Methyl-1H-imidazole-5-carbaldehyde were explored in the study?
A2: The research focused on modifying the 4-Methyl-1H-imidazole-5-carbaldehyde structure in several ways []:
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